The Strategic Intermediate: A Technical Guide to 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Discovery
The Strategic Intermediate: A Technical Guide to 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Discovery
CAS Number: 63200-54-4
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Introduction
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its rigid, bicyclic core, featuring a purine-like structure, serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. The presence of two reactive chlorine atoms at the 2 and 4 positions of the pyrimidine ring allows for selective and sequential functionalization, making it a valuable starting material for the generation of compound libraries with diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, with a particular focus on its role as a key building block in the development of targeted kinase inhibitors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 63200-54-4 | [3] |
| Molecular Formula | C₆H₃Cl₂N₃ | [3] |
| Molecular Weight | 188.01 g/mol | [3] |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | >200 °C | |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in other organic solvents |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine.
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¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, NH), 8.05 (d, J=2.8 Hz, 1H), 6.60 (d, J=2.8 Hz, 1H). The broad singlet at 12.5 ppm corresponds to the proton of the pyrrole nitrogen. The two doublets at 8.05 and 6.60 ppm are characteristic of the two protons on the pyrrole ring.[4]
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¹³C NMR, IR, and Mass Spectrometry: Detailed ¹³C NMR, IR, and mass spectral data are available through chemical suppliers and databases such as ChemicalBook.[4][5] These analytical techniques provide further confirmation of the compound's structure and purity.
Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
The synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the construction of the pyrrolopyrimidine core followed by chlorination. While specific protocols for this exact compound are often proprietary, a general and illustrative synthetic approach can be adapted from the synthesis of related pyrrolopyrimidine derivatives. A common strategy involves the reaction of a suitably substituted pyrrole precursor with a pyrimidine building block, followed by chlorination.
Illustrative Synthetic Protocol
The following protocol is a representative example of how a related compound, 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, can be synthesized, and can be adapted for the synthesis of the title compound.
Step 1: N-Alkylation of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (Illustrative for derivative synthesis)
This step demonstrates the reactivity of the pyrrole nitrogen.
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Reactants: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, Iodomethane, Cesium Carbonate, N,N-dimethylformamide (DMF).
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Procedure:
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To a solution of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine in DMF, add cesium carbonate.
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Slowly add iodomethane to the mixture at room temperature.
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Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the N-alkylated derivative.
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This reaction highlights the nucleophilic character of the pyrrole nitrogen, which can be readily alkylated or protected as needed for subsequent synthetic steps.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine lies in the differential reactivity of the two chlorine atoms, enabling selective nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential introduction of various functional groups, a key strategy in the construction of kinase inhibitor libraries.[1]
Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atoms at the C2 and C4 positions are good leaving groups. Generally, the C4 position is more reactive towards nucleophilic substitution than the C2 position.[6][7][8] This regioselectivity can be influenced by several factors, including:
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Nature of the Nucleophile: Stronger nucleophiles may exhibit less selectivity, while bulkier nucleophiles may favor the more sterically accessible C4 position.
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Reaction Conditions: Temperature, solvent, and the presence of a catalyst can all impact the regioselectivity of the substitution.
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Substituents on the Pyrrole Ring: The electronic properties of any substituent on the pyrrole ring can influence the electron density of the pyrimidine ring and thus the reactivity of the C2 and C4 positions.
This predictable, yet tunable, reactivity allows for a strategic and controlled approach to the synthesis of complex molecules.
Caption: Generalized workflow for the sequential nucleophilic aromatic substitution on the pyrrolopyrimidine core.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrrolo[3,2-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Targeting Key Signaling Pathways
Derivatives of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine have been successfully employed to synthesize potent inhibitors of several important kinases, including:
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Epidermal Growth Factor Receptor (EGFR): A key target in various cancers.
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Vascular Endothelial Growth factor Receptor (VEGFR): Crucial for angiogenesis (the formation of new blood vessels) that tumors need to grow.
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Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, often dysregulated in cancer.[10][11]
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Leucine-Rich Repeat Kinase 2 (LRRK2): Implicated in Parkinson's disease.
The general strategy involves the displacement of the chlorine atoms with various amine-containing fragments to generate a library of compounds that are then screened for their ability to inhibit specific kinases.
Caption: A streamlined workflow illustrating the development of kinase inhibitors from the core scaffold.
Quantitative Data: IC₅₀ Values of Representative Derivatives
The following table summarizes the inhibitory activity (IC₅₀ values) of some representative kinase inhibitors derived from pyrrolopyrimidine scaffolds.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Derivative 1 | EGFR | 50 | [10] |
| Derivative 2 | VEGFR-2 | 35 | [12] |
| Derivative 3 | CDK2 | 150 | [11] |
| Derivative 4 | LRRK2 | 80 | |
| Sunitinib (Reference) | Multiple Kinases | Varies | [13] |
Note: The specific structures of the derivatives are proprietary to the cited research but are all based on the functionalization of the pyrrolopyrimidine core.
Signaling Pathway Context: EGFR and LRRK2
The development of effective kinase inhibitors requires an understanding of the signaling pathways they target.
Caption: Simplified representation of the EGFR signaling pathway, a key target for cancer therapy.
Caption: Overview of the LRRK2 signaling pathway, relevant to neurodegenerative diseases.
Safety and Handling
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine should be handled by trained professionals in a well-ventilated laboratory. It is important to consult the Safety Data Sheet (SDS) before use.
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Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]
-
Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Conclusion
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a high-value intermediate for the synthesis of pharmacologically active compounds. Its well-defined reactivity and the biological significance of the pyrrolopyrimidine scaffold make it a cornerstone in the development of novel kinase inhibitors and other targeted therapies. The ability to systematically modify its structure through controlled nucleophilic substitution reactions provides a powerful tool for medicinal chemists to explore structure-activity relationships and optimize lead compounds. As our understanding of cellular signaling pathways continues to grow, the strategic application of versatile building blocks like 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine will undoubtedly continue to fuel the discovery of next-generation therapeutics.
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Reported IC 50 values of the selected inhibitors in nM. ResearchGate. [Link]
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Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. PubMed. [Link]
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Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health. [Link]
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(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
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SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. National Institutes of Health. [Link]
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Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
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2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | 63200-54-4. J&K Scientific. [Link]
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Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. National Institutes of Health. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
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Chemical composition and cellular IC50 values of representative kinase inhibitors sunitinib and temsirolimus. ResearchGate. [Link]
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Selected ¹H and ¹³C NMR (red) chemical shifts (ppm) (left) and the NOESY correlations (right) of 5a. ResearchGate. [Link]
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Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. [Link]
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